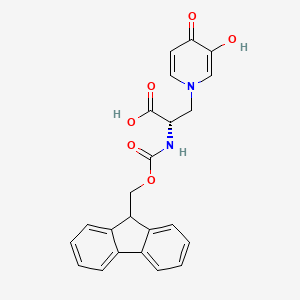
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate” is a chemical compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), two ethoxy groups attached to the 4-position of the ring, and a Boc-protected aminomethyl group attached to the 2-position of the ring .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the amine. This is a common step in peptide synthesis and other organic reactions .Wissenschaftliche Forschungsanwendungen
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate is a versatile compound that has a variety of applications in scientific research. It is used in organic synthesis to synthesize a variety of compounds including peptides, amino acids, and other organic molecules. It is also used in the study of enzyme kinetics and in the study of biochemical and physiological processes.
Wirkmechanismus
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate acts as a catalyst in the condensation of Boc-protected amino acids with (R)-(+)-2-amino-4,4-diethoxypiperidine. The reaction is catalyzed by the presence of a strong acid such as p-toluenesulfonic acid, which protonates the nitrogen atom of the Boc-protected amino acid, allowing it to react with the (R)-(+)-2-amino-4,4-diethoxypiperidine.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have a wide range of effects on enzymes, proteins, and other cellular components. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase, and it has been shown to have a variety of effects on proteins, including the inhibition of protein synthesis and the activation of protein degradation.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with in a variety of solvents. It is also a relatively inexpensive compound, making it an economical choice for research purposes. However, it is also a relatively unstable compound and can react with other compounds, making it difficult to work with in some cases.
Zukünftige Richtungen
There are a number of potential future directions for research involving (R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate. One potential direction is to further explore its biochemical and physiological effects and to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in drug synthesis and to explore its potential as a therapeutic agent. Finally, further research could be done to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in other reactions.
Synthesemethoden
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate can be synthesized from a variety of starting materials including (R)-(+)-2-amino-4,4-diethoxypiperidine, Boc-protected amino acids, and fumaric acid. The most common method of synthesis is by condensation of Boc-protected amino acids with (R)-(+)-2-amino-4,4-diethoxypiperidine in the presence of an acid catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization from aqueous ethanol.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKZGJFFYKTGU-SNXORLAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN[C@H](C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)


![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)


![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)




